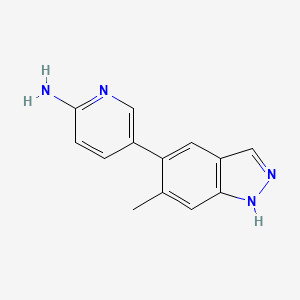
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features an indazole moiety fused with a pyridine ring, making it a compound of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine typically involves the reaction of 6-methylindazole with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-methyl-1H-indazol-5-yl)pyridin-2-amine
- 5-(4-methyl-1H-indazol-5-yl)pyridin-2-amine
- 5-(5-methyl-1H-indazol-5-yl)pyridin-2-amine
Uniqueness
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine is unique due to the specific position of the methyl group on the indazole ring, which can influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H12N4/c1-8-4-12-10(7-16-17-12)5-11(8)9-2-3-13(14)15-6-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChI Key |
HLDMVFHNUDFIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C3=CN=C(C=C3)N)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)

![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)

